2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE involves the condensation of 2-nitrobenzaldehyde with tryptamine followed by reduction and cyclization reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "tryptamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrobenzaldehyde (1.0 equiv) and tryptamine (1.2 equiv) in ethanol and add acetic acid (catalytic amount). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding water and acidify with hydrochloric acid. Extract the product with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in ethanol and add sodium hydroxide (1.2 equiv). Heat the mixture to reflux for 6 hours.", "Step 6: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 8: Purify the product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the eluent.", "Step 9: Recrystallize the purified product from ethanol to obtain 2H,3H,6H-[1,4]DIOXINO[2,3-F]INDOLE-8-CARBALDEHYDE as a white solid." ] } | |
CAS No. |
111506-27-5 |
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c13-6-7-5-12-9-4-11-10(3-8(7)9)14-1-2-15-11/h3-6,12H,1-2H2 |
InChI Key |
FMQWBAMCGHKKEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC=C3C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.